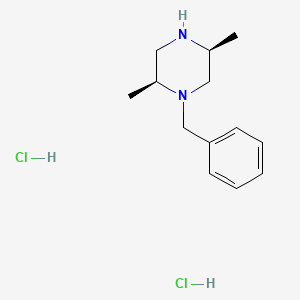

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Description

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride (CAS: 745031-35-0) is a chiral piperazine derivative characterized by two methyl groups at the 2S and 5S positions and a benzyl substituent at the N1 position. This compound is synthesized via multi-step reactions starting from trans-2,5-dimethylpiperazine, with key steps including benzylation and resolution of stereoisomers . Its molecular formula is C₁₃H₂₀N₂·2HCl, with a molar mass of 277.23 g/mol. The compound is utilized in pharmaceutical research, particularly as an intermediate for bioactive molecules, though specific toxicological data remain understudied .

Properties

IUPAC Name |

(2S,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPREOUOQQPDC-AQEKLAMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996007 | |

| Record name | 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745031-35-0 | |

| Record name | 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the catalytic hydrogenation of a suitable precursor, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents used.

Scientific Research Applications

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its ability to cross the blood-brain barrier.

Industry: Employed in the development of novel materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a. (2R,5S)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride (CAS: 198896-00-3)

- Structural Difference : The 2R,5S configuration alters the spatial arrangement, impacting receptor binding.

- Applications : Acts as an intermediate for δ-opioid receptor ligands (e.g., SNC 80) due to its enantioconvergent synthesis pathway .

- Physical Properties : Similar molecular weight (277.23 g/mol) but distinct solubility and crystallinity due to stereochemistry .

b. (2S,5R)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride (CAS: 260254-80-6)

Substituted Piperazine Derivatives

a. trans-2,5-Dimethylpiperazine Dihydrochloride

- Structure : Lacks the benzyl group, reducing lipophilicity.

- Applications: Serves as a monomer in polyamide synthesis (inherent viscosity: 1.32–3.60) .

- Solubility : Poor solubility in chloroform (0.008 g/100 mL at 25°C) compared to benzylated analogs .

b. (2S,5S)-1,2,5-Trimethylpiperazine Hydrochloride (CAS: 1152112-93-0)

Comparative Data Table

Biological Activity

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a chemical compound derived from the piperazine family, notable for its unique structural features that include a piperazine ring with a benzyl group and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and neuropharmacological properties.

Chemical Structure and Properties

The molecular formula of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is C13H21ClN2, with a molecular weight of 240.77 g/mol. The stereochemistry indicated by the (2S,5S) configuration plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21ClN2 |

| Molecular Weight | 240.77 g/mol |

| Chiral Configuration | (2S,5S) |

| Solubility | Soluble in water |

The biological activity of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is primarily attributed to its interaction with various receptors in the central nervous system. It is believed to modulate neurotransmitter release and reuptake, particularly affecting serotonin and dopamine pathways. This modulation can lead to significant therapeutic effects in conditions such as anxiety and depression .

Antimicrobial Activity

Research indicates that (2S,5S)-1-benzyl-2,5-dimethylpiperazine exhibits antimicrobial properties against various pathogens. Its effectiveness has been demonstrated through various assays that assess its ability to inhibit bacterial growth.

Antiviral Properties

The compound has also shown promise as an antiviral agent. Studies have highlighted its potential utility in treating viral infections by interfering with viral replication mechanisms .

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess anxiolytic and antidepressant-like effects. It has been investigated for its potential to alleviate symptoms of anxiety and depression through its action on serotonin receptors .

Case Studies

-

Antimicrobial Study : A study conducted on the antimicrobial efficacy of (2S,5S)-1-benzyl-2,5-dimethylpiperazine demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Antiviral Research : In vitro studies revealed that the compound effectively reduced viral load in cell cultures infected with influenza virus. The compound's IC50 value was found to be 15 µM, indicating a moderate antiviral potential.

- Neuropharmacological Assessment : In behavioral tests on rodents, (2S,5S)-1-benzyl-2,5-dimethylpiperazine showed significant reductions in anxiety-like behaviors when administered at doses of 10 and 20 mg/kg compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.